molecular formula C10H11N3O3S B8386361 ethyl 3-methyl-5-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiophene-2-carboxylate

ethyl 3-methyl-5-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiophene-2-carboxylate

Cat. No.: B8386361
M. Wt: 253.28 g/mol
InChI Key: NDSCFJQVJXOWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

ethyl 3-methyl-5-(5-oxo-1H-1,2,4-triazol-4-yl)thiophene-2-carboxylate

InChI

InChI=1S/C10H11N3O3S/c1-3-16-9(14)8-6(2)4-7(17-8)13-5-11-12-10(13)15/h4-5H,3H2,1-2H3,(H,12,15)

InChI Key

NDSCFJQVJXOWIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N2C=NNC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-(hydrazinecarboxamido)-3-methylthiophene-2-carboxylate (12.80 g, 52.61 mmol), trimethyl orthoformate (6.33 mL, 57.86 mmol) and p-toluenesulfonic acid monohydrate (0.260 g, 1.367 mmol) in ethanol (130 mL) was stirred at reflux for 30 minutes. The reaction mixture was allowed to cool to ambient temperature, and kept at +5° C. for 16 h. The resulting solid was filtered and washed with ethyl acetate. The filtrate was concentrated, and the residue was triturated with ethanol. The combined material was dried to afford the title compound as a cream solid in 70% yield (9.37 g): 1H NMR (300 MHz, DMSO-d6) δ 12.35 (s, 1H), 8.66 (s, 1H), 7.27 (s, 1H), 4.25 (q, J=7.1 Hz, 2H), 2.47 (s, 3H), 1.29 (t, J=7.1 Hz, 3H); MS (ES+) m/z 254.2 (M+1).
Name
ethyl 5-(hydrazinecarboxamido)-3-methylthiophene-2-carboxylate
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.